molecular formula C16H17N5OS3 B2935816 N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351643-31-6

N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2935816
CAS RN: 1351643-31-6
M. Wt: 391.53
InChI Key: AWVHTPRVIHLIPO-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a pyrrolidine ring, a thiadiazole ring, and a benzothiazole ring. These structures are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrolidine ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The structure of the compound would be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The presence of various functional groups could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s solubility, stability, melting point, and boiling point .

Safety and Hazards

The compound’s safety profile would be assessed through toxicity studies. This could involve testing the compound in cell cultures or animal models .

Future Directions

Future research could involve optimizing the compound’s structure to improve its properties, testing it in more complex biological systems, or investigating potential applications .

properties

IUPAC Name

N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS3/c22-13(14-17-11-5-1-2-6-12(11)24-14)18-15-19-20-16(25-15)23-10-9-21-7-3-4-8-21/h1-2,5-6H,3-4,7-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHTPRVIHLIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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